![molecular formula C12H18N4O2 B3059868 tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate CAS No. 1380300-30-0](/img/structure/B3059868.png)
tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate
Overview
Description
Tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of kinase inhibitors, which work by blocking the activity of specific enzymes involved in the growth and spread of cancer cells. TAK-659 has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Photocatalytic Applications : A study by Wang et al. (2022) described the use of tert-butyl carbamate derivatives in a photoredox-catalyzed amination process. This process creates 3-aminochromones, which can be transformed into various amino pyrimidines, demonstrating significant applications in photocatalysis.
Drug Discovery and Design : The research by Altenbach et al. (2008) involved synthesizing 2-aminopyrimidines, like tert-butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate, as ligands for the histamine H4 receptor. These compounds have potential applications in treating inflammation and pain.
Crystallography and Material Science : In a study by Baillargeon et al. (2017), tert-butyl carbamate derivatives were investigated for their crystal structures. The study provides insights into the hydrogen and halogen bonding in these compounds, which can be crucial for materials science.
Organogel Formation and Sensor Applications : Mi et al. (2018) found that pyrimidine-containing β-iminoenolate difluoroboron complexes with tert-butyl groups could form organogels and act as mechanofluorochromic dyes. These compounds have applications in designing multi-stimuli-responsive soft materials and sensors (Mi et al., 2018).
Intermediate in Synthesis of Targeted Molecules : The synthesis of tert-butyl carbamate derivatives has been crucial in producing intermediates for target molecules like mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
Pharmaceutical Intermediate Synthesis : Tang et al. (2014) synthesized (R)-tert-butyl carbamate as an intermediate for jaspine B, a natural product with cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).
Synthesis of Carbapenems : Guthikonda et al. (1987) used tert-butyl carbamate derivatives in synthesizing carbapenems, a class of antibiotics. This showcases its importance in antibiotic development (Guthikonda et al., 1987).
Deprotection in Organic Synthesis : Li et al. (2006) demonstrated the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, which is a significant process in organic synthesis (Li et al., 2006).
properties
IUPAC Name |
tert-butyl N-(1-pyrimidin-4-ylazetidin-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15-9-6-16(7-9)10-4-5-13-8-14-10/h4-5,8-9H,6-7H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECGLJUDLMZAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144195 | |
Record name | Carbamic acid, N-[1-(4-pyrimidinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate | |
CAS RN |
1380300-30-0 | |
Record name | Carbamic acid, N-[1-(4-pyrimidinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(4-pyrimidinyl)-3-azetidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501144195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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